1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[44]nonane-2,6-dione, (S)-(9CI) is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione typically involves the reaction of aminophenols with 4-oxoheptanedioic acid compounds or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction is usually conducted in a liquid phase solution, often in the presence of a catalyst such as a quaternary phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1,7-Diazaspiro[4.4]nonane-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but contains oxygen atoms instead of nitrogen.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains an additional nitrogen atom in the ring system.
Uniqueness
1,7-Diazaspiro[4.4]nonane-2,6-dione is unique due to its specific arrangement of nitrogen atoms within the spirocyclic structure. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(5S)-1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1 |
InChI Key |
LWYIABQBAHPOKH-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@@]2(CCNC2=O)NC1=O |
Canonical SMILES |
C1CC2(CCNC2=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.